2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride
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Overview
Description
2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride is a synthetic compound belonging to the class of phenols. It is characterized by the presence of two methoxy groups and a propylamino methyl group attached to a phenolic ring
Preparation Methods
The synthesis of 2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,6-dimethoxyphenol with propylamine in the presence of formaldehyde. The reaction conditions typically involve a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride can be compared with other similar compounds, such as:
2,6-Dimethoxyphenol: Lacks the propylamino methyl group, resulting in different chemical properties and applications.
4-[(Propylamino)methyl]phenol: Lacks the methoxy groups, leading to variations in reactivity and biological activity.
2,6-Dimethoxy-4-[(methylamino)methyl]phenol:
Biological Activity
2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride is a phenolic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, antioxidant, and therapeutic properties, drawing from various research studies and findings.
Chemical Structure and Properties
The compound is characterized by a dimethoxy group and a propylamino side chain attached to a phenolic structure. Its molecular formula is C12H17ClN2O2, and it exhibits solubility in organic solvents, which facilitates its use in various biological assays.
1. Antioxidant Activity
Antioxidant properties are vital for neutralizing free radicals, which can cause cellular damage. The compound has been evaluated for its ability to scavenge free radicals using different assays:
- DPPH Assay : This assay measures the ability of the compound to donate electrons to the DPPH radical. Results indicated significant radical scavenging activity, with an IC50 value indicating effective concentration levels.
- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay further confirmed the antioxidant potential of the compound, showing its capacity to reduce ferric ions.
Table 1: Antioxidant Activity Results
2. Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains:
- Tested Bacteria : The compound was tested against Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella spp., and Enterobacter spp..
- Effectiveness : It demonstrated notable antibacterial activity against Pseudomonas aeruginosa, outperforming standard antibiotics in some cases.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Bacillus subtilis | 15 | |
Pseudomonas aeruginosa | 20 | |
Escherichia coli | 10 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary research suggests that it may inhibit key enzymes involved in oxidative stress and microbial growth. However, detailed pathways remain under investigation.
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
- Antioxidant Potential in Neuroprotection : A study evaluated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced markers of oxidative stress.
- Anti-inflammatory Effects : Research has shown that the compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Properties
IUPAC Name |
2,6-dimethoxy-4-(propylaminomethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3;/h6-7,13-14H,4-5,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIWBNEFOWNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)OC)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.